Fluorescein, diacetate

Descripción

Propiedades

IUPAC Name |

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHADEQDQBURGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060490 | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-09-8 | |

| Record name | Fluorescein, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 596-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein 3′,6′-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL39R93PRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluorescein diacetate chemical properties and structure

An In-depth Technical Guide to Fluorescein (B123965) Diacetate: Chemical Properties, Structure, and Applications

Introduction

Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeable molecule that has become an indispensable tool in cell biology, microbiology, and drug discovery.[1] Its primary application is as a robust indicator of cell viability, leveraging the enzymatic activity and membrane integrity of living cells.[2] Upon entering a viable cell, FDA is hydrolyzed by intracellular esterases into the highly fluorescent compound, fluorescein.[3][4] The resulting green fluorescence is a hallmark of metabolic activity and an intact cell membrane capable of retaining the fluorescent product.[1][2] This guide provides a comprehensive overview of the chemical and structural properties of FDA, detailed experimental protocols for its use, and a discussion of its mechanism of action for researchers, scientists, and drug development professionals.

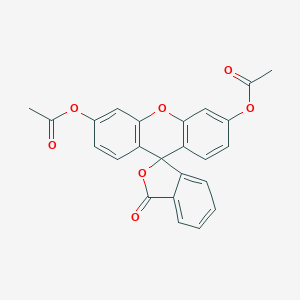

Chemical Structure and Identity

Fluorescein diacetate is an acetylated derivative of the fluorescein dye.[5] The two hydroxyl groups on the fluorescein core are modified with acetate (B1210297) esters, rendering the molecule non-polar and non-fluorescent. This structural modification is key to its function, allowing it to passively cross cell membranes.

Table 1: Chemical Identifiers for Fluorescein Diacetate

| Identifier | Value |

| IUPAC Name | (6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate[6][7] |

| CAS Number | 596-09-8[3][6][7][8] |

| Molecular Formula | C₂₄H₁₆O₇[3][6][7][8] |

| Molecular Weight | 416.38 g/mol [3] |

| Synonyms | 3',6'-Diacetylfluorescein, Di-O-acetylfluorescein, Cellstain-FDA[7][8] |

| SMILES | CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3[6][7] |

| InChIKey | CHADEQDQBURGHL-UHFFFAOYSA-N[6][7] |

Physicochemical and Spectral Properties

The physical and spectral characteristics of FDA are fundamental to its application in cellular assays. While FDA itself is non-fluorescent, its hydrolyzed product, fluorescein, has distinct spectral properties that are easily detectable.

Table 2: Physicochemical and Spectral Properties of Fluorescein Diacetate

| Property | Value |

| Appearance | White to faint yellow powder[1] |

| Melting Point | 200-203 °C[9] |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL), chloroform, DMSO (1 mg/mL), and ethanol.[9][1][10] Slightly soluble in water.[11] |

| Storage Temperature | -20°C for long-term storage[1][3] |

| Spectral Properties (Fluorescein) | Excitation Maximum: ~490-494 nm[1][10][12] |

| Emission Maximum: ~520-526 nm[1][10][12] | |

| Extinction Coefficient (ε) | ≥86,000 cm⁻¹M⁻¹ at 488-494 nm (in 0.1 M NaOH) |

Mechanism of Action for Cell Viability Staining

The utility of FDA as a viability probe is based on a two-stage intracellular process that requires both enzymatic activity and membrane integrity.

-

Passive Diffusion : The non-polar, non-fluorescent FDA molecule readily diffuses across the lipid bilayer of the cell membrane into the cytoplasm.[13][14]

-

Enzymatic Hydrolysis : Inside viable cells, ubiquitous intracellular esterases cleave the two acetate groups from the FDA molecule.[9][2] This enzymatic conversion yields fluorescein, a polar and highly fluorescent molecule.[3][4]

-

Fluorescence and Retention : The resulting fluorescein molecules are trapped within the cell due to their polarity, as the intact plasma membrane of a healthy cell is impermeable to them. This accumulation leads to a strong green fluorescence.[1][2]

-

Distinguishing Viable and Non-Viable Cells : Non-viable cells, which have compromised membrane integrity or inactive esterases, cannot hydrolyze FDA or retain the fluorescein product.[9][1] Consequently, they do not fluoresce green, allowing for clear differentiation between live and dead cell populations.[15]

Experimental Protocols

A. Protocol for Cell Viability Assay using FDA and Propidium Iodide (PI)

This dual-staining protocol allows for the simultaneous visualization of viable (green) and non-viable (red) cells, providing a robust assessment of cell population health.[16][17]

Materials:

-

Fluorescein Diacetate (FDA) Stock Solution: 5 mg/mL in acetone or DMSO (store at -20°C, protected from light).[11][17]

-

Propidium Iodide (PI) Stock Solution: 1 mg/mL in water or PBS (store at 4°C).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Cell culture medium, serum-free for staining step.

-

Adherent or suspension cells in a suitable plate format (e.g., 96-well clear-bottom black plate for fluorometry).

-

Fluorescence microscope with FITC and TRITC filter sets or a fluorescence plate reader.

Methodology:

-

Cell Preparation : Seed cells at a desired density and culture under standard conditions. If testing compounds, apply treatments for the desired duration. Include untreated (negative) and positive (e.g., ethanol-treated) controls.

-

Staining Solution Preparation : Prepare a fresh 2X working staining solution immediately before use. Dilute the FDA and PI stock solutions in serum-free medium or PBS. A typical final concentration is 1-5 µg/mL for both FDA and PI. Protect the solution from light.

-

Cell Washing : Carefully aspirate the culture medium. Wash the cells once with PBS to remove residual medium and serum, which may contain esterases.[2]

-

Staining : Add an equal volume of the 2X staining solution to the volume of medium remaining on the cells (or add 1X solution directly). Ensure the cell monolayer is completely covered.

-

Incubation : Incubate the cells at room temperature or 37°C for 5-15 minutes, protected from light.[2][17] Optimal incubation time may vary by cell type.

-

Analysis :

-

Fluorescence Microscopy : Gently wash the cells once with PBS and add fresh PBS or medium. Immediately visualize under a fluorescence microscope. Viable cells will exhibit green cytoplasmic fluorescence, while dead cells will show red nuclear fluorescence.[2]

-

Fluorometry (Plate Reader) : Measure the fluorescence intensity directly without a wash step. Read green fluorescence at Ex/Em of ~488/530 nm and red fluorescence at Ex/Em of ~535/617 nm.[2]

-

B. Protocol for Total Microbial Activity in Soil

The FDA hydrolysis assay is widely used to estimate the overall microbial activity in environmental samples by measuring the collective enzymatic (lipase, protease, esterase) activity.[18][19]

Materials:

-

FDA Stock Solution: 20 mg/mL in acetone.

-

FDA Working Solution: 2000 µg/mL in acetone (prepare fresh).

-

Phosphate (B84403) Buffer: 60 mM, pH 7.6, sterile.

-

Chloroform:Methanol solution (2:1 v/v).

-

Fluorescein sodium salt standard solution (for standard curve).

-

Soil samples.

-

Shaking water bath, centrifuge, spectrophotometer.

Methodology:

-

Sample Preparation : Weigh 2-5 g of soil into a sterile 50 mL centrifuge tube. Prepare a control tube with no soil.

-

Reaction Initiation : Add 20 mL of sterile phosphate buffer to each tube. To initiate the reaction, add 0.2 mL of the FDA working solution.

-

Incubation : Cap the tubes tightly and incubate in a shaking water bath at 30°C for 1-2 hours. The formation of a yellow-green color indicates fluorescein production.

-

Reaction Termination : After incubation, immediately stop the enzymatic reaction by adding 20 mL of the chloroform:methanol solution to each tube.

-

Extraction and Measurement :

-

Centrifuge the tubes at a low speed (e.g., 2000 x g) for 5 minutes to pellet the soil particles.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 490 nm using a spectrophotometer. Use the control tube (no soil) as the blank.

-

-

Quantification : Prepare a standard curve using known concentrations of fluorescein sodium salt. Use this curve to convert the absorbance readings of the samples into the amount of fluorescein produced per gram of soil per hour, which represents the total microbial activity.[18]

References

- 1. adipogen.com [adipogen.com]

- 2. benchchem.com [benchchem.com]

- 3. toku-e.com [toku-e.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluorescein diacetate (FDA) (CAS 596-09-8) | Abcam [abcam.com]

- 7. Fluorescein, diacetate | C24H16O7 | CID 65047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]

- 12. Fluorescein diacetate | CAS 596-09-8 | Cayman Chemical | Biomol.com [biomol.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 16. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ibidi.com [ibidi.com]

- 18. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 19. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Fluorescein Diacetate in Live Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein (B123965) diacetate (FDA) is a cell-permeant esterase substrate that serves as a widely used viability probe to assess cellular health.[1][2] The assay quantitatively measures two fundamental parameters of viable cells: enzymatic activity and cell membrane integrity.[1] This method is predicated on the conversion of the non-fluorescent FDA into the green fluorescent molecule fluorescein within living cells.[2][3] The accumulation of fluorescein is indicative of both active intracellular esterases and an intact plasma membrane capable of retaining the fluorescent product.[1] This guide provides a detailed overview of the mechanism of action, experimental protocols, and data interpretation for the FDA cell viability assay.

Core Mechanism of Action

The principle of the fluorescein diacetate assay is a straightforward, two-step process that distinguishes viable from non-viable cells:

-

Passive Diffusion: Fluorescein diacetate, a non-polar and non-fluorescent molecule, readily permeates the plasma membrane of both live and dead cells through passive diffusion.[4][5][6]

-

Enzymatic Hydrolysis and Retention: Inside viable cells, ubiquitous intracellular esterases, such as lipases and proteases, hydrolyze the diacetate groups of FDA.[1][7] This enzymatic cleavage yields fluorescein, a polar molecule that is highly fluorescent.[2] The intact plasma membrane of a healthy cell traps the polar fluorescein, leading to an accumulation of green fluorescence within the cytoplasm.[1][6]

In contrast, non-viable cells with compromised membrane integrity cannot retain the fluorescein, which leaks out into the extracellular medium.[5] Furthermore, cells with inactive or significantly reduced esterase activity are unable to efficiently hydrolyze FDA to produce the fluorescent product.[1] Consequently, dead or metabolically inactive cells exhibit little to no green fluorescence.

The intensity of the green fluorescence is directly proportional to the number of viable cells in the sample, providing a quantitative measure of cell viability.

Caption: Mechanism of fluorescein diacetate (FDA) in live versus dead cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the FDA assay.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| Fluorescein Diacetate (FDA) | ||

| Molecular Formula | C₂₄H₁₆O₇ | [2] |

| Molecular Weight | 416.38 g/mol | [2] |

| Fluorescein | ||

| Excitation Wavelength | ~488 nm | [1] |

| Emission Wavelength | ~530 nm | [1] |

Table 2: Kinetic Parameters of FDA Hydrolysis

| Parameter | Value | Organism/System | Reference |

| Reaction Kinetics | First-order | Saccharomyces cerevisiae cell extracts | [4] |

| Rate Constant (K) | 0.33 s⁻¹ (at 40°C) | Saccharomyces cerevisiae cell extracts | [4] |

Table 3: Typical Experimental Parameters

| Parameter | Value | Method | Reference |

| FDA Stock Solution | 5 mg/mL in acetone | General | [3][8] |

| FDA Working Concentration | 1 µg/mL | Fluorescence Microscopy | [1] |

| Incubation Time | 5-15 minutes | Fluorescence Microscopy | [1] |

| Incubation Time | 15-30 minutes | Plate Reader Assay | [1][9] |

| Incubation Temperature | Room Temperature or 37°C | General | [1] |

Experimental Protocols

Detailed methodologies for qualitative and quantitative assessment of cell viability using fluorescein diacetate are provided below.

This protocol is suitable for visualizing viable and non-viable cells. It is often performed in conjunction with Propidium Iodide (PI) to simultaneously stain dead cells.

Materials:

-

Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)[3][8]

-

Propidium Iodide (PI) stock solution (2 mg/mL in PBS)[3]

-

Phosphate-Buffered Saline (PBS) or serum-free medium

-

Adherent or suspension cells

-

Fluorescence microscope with appropriate filter sets (FITC for fluorescein, Texas Red or TRITC for PI)[3]

Procedure:

-

Prepare Staining Solution: Freshly prepare a working staining solution by diluting the FDA and PI stock solutions in PBS or serum-free medium to a final concentration of 1 µg/mL each.[1] Protect the solution from light.

-

Cell Preparation:

-

Adherent Cells: Aspirate the culture medium.

-

Suspension Cells: Gently pellet the cells by centrifugation and aspirate the supernatant.

-

-

Washing: Gently wash the cells once with PBS to remove any residual serum, as serum may contain esterases that can cause background fluorescence.[1]

-

Staining: Add a sufficient volume of the staining solution to cover the cell monolayer (for adherent cells) or resuspend the cell pellet.

-

Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark.[1]

-

Washing (Optional): Gently aspirate the staining solution and wash the cells once with PBS. This can help reduce background fluorescence.[1]

-

Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green cytoplasmic fluorescence, while dead cells will show red nuclear staining.[1]

Caption: Experimental workflow for qualitative cell viability assessment.

This protocol is designed for high-throughput screening and quantitative analysis of cell viability in a 96-well plate format.

Materials:

-

FDA stock solution (see Table 1)

-

Cell suspension

-

96-well clear-bottom black plates

-

Fluorescence plate reader with excitation at ~488 nm and emission at ~530 nm[1]

-

PBS

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere or grow as per the experimental design. Include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity).[1]

-

Prepare FDA Working Solution: Prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration.

-

Staining: Remove the culture medium and wash the cells with PBS. Add the FDA working solution to each well.[1]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 488 nm and emission at approximately 530 nm.[1]

Caption: Experimental workflow for quantitative cell viability assay.

Logical Relationships and Considerations

The successful application of the FDA assay relies on understanding the relationship between cellular characteristics and the resulting fluorescence signal.

Caption: Relationship between cell viability and fluorescence signal.

Key Considerations:

-

Background Fluorescence: High background can result from the hydrolysis of FDA in the medium due to serum esterases or spontaneous hydrolysis. Washing cells with serum-free medium or PBS before adding the dye is crucial.[1]

-

Dye Leakage: Fluorescein can leak from viable cells over time. Therefore, it is important to analyze the samples promptly after staining.[1]

-

Dye Concentration and Incubation Time: The optimal concentrations of FDA and incubation times may vary depending on the cell type and experimental conditions and should be optimized accordingly.[3]

-

Photobleaching: Fluorescein is susceptible to photobleaching, so exposure to light should be minimized during and after staining.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. toku-e.com [toku-e.com]

- 3. ibidi.com [ibidi.com]

- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ila.ilsl.br [ila.ilsl.br]

- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 8. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 9. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Fluorescein Diacetate (FDA) Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorescein (B123965) Diacetate (FDA) cell viability assay is a robust and widely utilized method for assessing cellular health by concurrently measuring enzymatic activity and plasma membrane integrity. This fluorometric assay is predicated on the conversion of the non-fluorescent FDA molecule into the green fluorescent compound fluorescein, a reaction that exclusively occurs within viable cells. Its applications are extensive, ranging from routine cell culture monitoring to high-throughput screening of cytotoxic compounds in drug discovery. This guide provides an in-depth overview of the core principles, detailed experimental protocols, and data interpretation for the FDA cell viability assay.

Principle of the Assay

The FDA assay provides a dual-parameter assessment of cell viability, hinging on two key cellular characteristics: the presence of active intracellular esterases and an intact plasma membrane.

The process unfolds as follows:

-

Cellular Uptake: FDA, a non-polar and non-fluorescent molecule, readily permeates the plasma membranes of both living and dead cells.

-

Enzymatic Conversion: Inside viable cells, ubiquitous intracellular esterases hydrolyze the acetate (B1210297) groups from the FDA molecule. This enzymatic cleavage results in the formation of fluorescein, a polar and highly fluorescent molecule.

-

Fluorescence Retention: The newly formed fluorescein is trapped within the cell due to its polarity, leading to the accumulation of green fluorescence in healthy cells with intact plasma membranes.

-

Distinguishing Non-Viable Cells: In contrast, non-viable cells with compromised membrane integrity cannot retain the fluorescein, and those with inactive esterases cannot produce it. Consequently, dead or dying cells exhibit minimal to no green fluorescence.

For a more definitive assessment, the FDA assay is often performed in conjunction with a fluorescent dye that stains dead cells, such as Propidium Iodide (PI). PI is a membrane-impermeant nucleic acid stain that only enters cells with compromised membranes, where it intercalates with DNA to produce red fluorescence.

Data Presentation

The fluorescence intensity generated in the FDA assay is directly proportional to the number of viable cells. A typical quantitative analysis involves creating a standard curve to establish the linear range of the assay for a specific cell type.

Table 1: Correlation of Cell Number with Fluorescence Intensity

| Number of Seeded Cells per Well | Mean Relative Fluorescence Units (RFU) | Standard Deviation |

| 0 | 58 | 8 |

| 5,000 | 1,245 | 98 |

| 10,000 | 2,480 | 155 |

| 20,000 | 4,950 | 280 |

| 40,000 | 9,890 | 510 |

| 80,000 | 19,500 | 975 |

Note: The data presented in this table is representative and will vary depending on the cell type, instrument, and experimental conditions.

Experimental Protocols

Reagent Preparation

Table 2: Stock and Working Solution Preparation

| Reagent | Stock Solution Preparation | Storage of Stock Solution | Working Solution Concentration |

| Fluorescein Diacetate (FDA) | 5 mg/mL in acetone (B3395972) or DMSO | -20°C, protected from light | 1-10 µg/mL in PBS or serum-free medium |

| Propidium Iodide (PI) (Optional) | 1 mg/mL in PBS | 4°C, protected from light | 1 µg/mL in PBS or serum-free medium |

Note: Always prepare fresh working solutions immediately before use and protect them from light.

Protocol for Qualitative Assessment (Fluorescence Microscopy)

This protocol is suitable for visualizing viable and non-viable cells in adherent cultures.

-

Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS) to remove any residual serum esterases.

-

Staining: Add a sufficient volume of the FDA/PI working solution to cover the cell monolayer.

-

Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark.

-

Washing: Gently aspirate the staining solution and wash the cells once with PBS.

-

Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filter sets (e.g., FITC for FDA and Texas Red for PI). Viable cells will appear green, while the nuclei of dead cells will appear red.

Protocol for Quantitative Assessment (96-Well Plate Reader)

This protocol is designed for high-throughput screening of cell viability.

-

Cell Seeding: Seed cells into a 96-well clear-bottom black plate at a predetermined density and allow them to attach and grow for the desired period.

-

Compound Treatment: Treat the cells with test compounds or other experimental conditions. Include appropriate controls such as untreated cells, vehicle controls, and a positive control for cytotoxicity.

-

Washing: After treatment, carefully remove the culture medium and wash the cells once with PBS.

-

Staining: Add the FDA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 488 nm and emission at approximately 530 nm.

-

Data Analysis: Subtract the average fluorescence of the background control wells (wells with no cells) from all other readings. Express cell viability as a percentage relative to the untreated control.

Fluorescein Diacetate (FDA) Uptake and Hydrolysis by Intracellular Esterases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorescein (B123965) diacetate (FDA) is a non-fluorescent molecule that has become an invaluable tool in cell biology and drug discovery for assessing cell viability and cytotoxicity. Its utility lies in its passive diffusion across cell membranes and subsequent hydrolysis by non-specific intracellular esterases into the highly fluorescent compound fluorescein. The accumulation of fluorescein within a cell is a hallmark of both enzymatic activity and membrane integrity, two key indicators of cell health. This technical guide provides a comprehensive overview of the principles governing FDA uptake and hydrolysis, detailed experimental protocols for its use, a summary of quantitative data, and troubleshooting guidance for common issues encountered during its application.

Core Principles: Uptake and Hydrolysis

The mechanism of action for FDA as a cell viability probe is a two-step process involving passive uptake and enzymatic conversion.

2.1 Passive Diffusion: Being a lipophilic molecule, FDA readily crosses the plasma membrane of both live and dead cells via passive diffusion, a process that does not require cellular energy. The rate of uptake is directly proportional to the concentration of FDA in the extracellular medium and is not a saturable process.

2.2 Intracellular Hydrolysis: Once inside the cell, the two acetate (B1210297) groups of FDA are cleaved by ubiquitous intracellular esterases, primarily carboxylesterases. This enzymatic reaction yields fluorescein, a polar molecule that is less membrane-permeable and thus becomes trapped within cells that possess an intact plasma membrane. The accumulation of fluorescein results in a strong green fluorescence, which can be readily detected and quantified. In contrast, cells with compromised membrane integrity or inactive esterases cannot retain or produce fluorescein, and therefore do not fluoresce.

dot

Caption: Mechanism of fluorescein diacetate uptake and hydrolysis.

Quantitative Data Summary

Table 1: Kinetic Parameters of Fluorescein Diacetate (FDA) and Carboxyfluorescein Diacetate (cFDA) Hydrolysis by Intracellular Esterases in Saccharomyces cerevisiae [1]

| Substrate | Reaction Kinetics | Parameter | Value |

| FDA | First-order | Rate Constant (K) | 0.33 s⁻¹ |

| cFDA | Michaelis-Menten | Vmax | 12.3 nmol·min⁻¹·mg of protein⁻¹ |

| cFDA | Michaelis-Menten | Km | 0.29 mM |

Data obtained from cell extracts at 40°C.

It is important to note that the rate of fluorescein accumulation can be limited by either the transport of FDA across the cell membrane or the rate of enzymatic hydrolysis. In yeast, the transport of FDA is faster than its hydrolysis, making the esterase activity the rate-limiting step for fluorescein accumulation.[1]

Experimental Protocols

The following are detailed protocols for common applications of the FDA assay.

Qualitative Assessment of Cell Viability using Fluorescence Microscopy

This protocol is suitable for a rapid, visual determination of cell viability in adherent cell cultures, often in conjunction with propidium (B1200493) iodide (PI) to simultaneously identify dead cells.

Materials:

-

Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium

-

Inverted fluorescence microscope with appropriate filter sets (e.g., FITC for FDA and Texas Red for PI)

Procedure:

-

Prepare Staining Solution: Freshly prepare a staining solution by diluting the FDA and PI stock solutions in serum-free medium or PBS to a final working concentration (e.g., 1 µg/mL FDA and 1 µg/mL PI). Protect the solution from light.

-

Cell Preparation: Aspirate the culture medium from the adherent cells.

-

Washing: Gently wash the cells once with PBS to remove any residual serum, which may contain esterases that can contribute to background fluorescence.

-

Staining: Add a sufficient volume of the staining solution to cover the cell monolayer.

-

Incubation: Incubate the cells at 37°C for 5-15 minutes in the dark.

-

Washing: Gently aspirate the staining solution and wash the cells once with PBS.

-

Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while the nuclei of dead cells will stain red.

dot

Caption: Experimental workflow for qualitative cell viability assessment.

Quantitative Assessment of Cell Viability using a 96-Well Plate Reader

This protocol is designed for a high-throughput, quantitative analysis of cell viability, suitable for applications such as drug screening.

Materials:

-

FDA stock solution (0.5 - 5 mg/mL in acetone (B3395972) or DMSO)

-

Cell suspension

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere or grow according to the experimental design.

-

Compound Treatment: If applicable, treat the cells with test compounds for the desired duration. Include appropriate controls (e.g., untreated cells, vehicle control).

-

Prepare FDA Working Solution: Prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration (typically in the µM range).

-

Staining: Remove the culture medium and wash the cells with PBS. Add the FDA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 488 nm and emission at approximately 530 nm.

Table 2: Typical Reagent and Experimental Parameters for Quantitative FDA Assay

| Parameter | Value | Notes |

| FDA Stock Solution | 0.5 - 5 mg/mL | Dissolved in acetone or DMSO. Store at -20°C, protected from light. |

| FDA Working Concentration | 0.46 µM - 15 µg/mL | Optimize for specific cell type. |

| Incubation Time | 15 - 30 minutes | Can be optimized based on cell type and density. |

| Incubation Temperature | 37°C | Optimal for enzymatic activity. |

| Excitation Wavelength | ~488 nm | |

| Emission Wavelength | ~530 nm |

Logical Relationships and Troubleshooting

A clear understanding of the factors influencing the FDA assay is crucial for obtaining reliable and reproducible results.

dot

Caption: Logical relationships in the FDA cell viability assay.

Troubleshooting Common Issues:

-

High Background Fluorescence: This can be caused by the hydrolysis of FDA in the culture medium, often due to the presence of esterases in serum, or by spontaneous hydrolysis. To mitigate this, always wash cells with serum-free medium or PBS before adding the FDA solution.

-

Dye Leakage: Fluorescein can leak from viable cells over time. It is therefore critical to analyze the samples promptly after the incubation period.

-

Photobleaching: Fluorescein is susceptible to photobleaching. Minimize the exposure of stained cells to the excitation light source during microscopy.

-

Cell Type Variability: The optimal staining time and FDA concentration can vary significantly between different cell types. It is highly recommended to optimize these parameters for each cell line being investigated.

-

Cytotoxicity of FDA: At high concentrations or with prolonged incubation times, FDA itself can be toxic to cells. Use the lowest effective concentration and the shortest necessary incubation time.

References

An In-depth Technical Guide to the Spectral Properties of Fluorescein Diacetate and Fluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of fluorescein (B123965) diacetate (FDA) and its fluorescent product, fluorescein. This document includes a detailed summary of their quantitative spectral characteristics, standardized experimental protocols for their use and analysis, and a visualization of the enzymatic conversion pathway.

Introduction

Fluorescein diacetate (FDA) is a non-fluorescent molecule that is widely utilized as a cell viability probe. Its utility stems from its ability to freely diffuse across intact cell membranes. Once inside a cell, intracellular esterases hydrolyze the acetate (B1210297) groups of the FDA molecule, converting it into the highly fluorescent compound, fluorescein.[1][2][3] This enzymatic conversion results in the intracellular accumulation of fluorescein, leading to a bright green fluorescence, which is indicative of metabolic activity and membrane integrity.[3][4] Understanding the distinct spectral properties of both FDA and fluorescein is critical for the accurate design and interpretation of experiments in cell biology, drug development, and diagnostics.

Spectral Properties

Fluorescein diacetate itself is colorless and does not exhibit significant fluorescence.[5][6] Its spectral relevance is realized upon its conversion to fluorescein. The key spectral parameters for fluorescein are detailed below. It is important to note that the spectral properties of fluorescein, particularly its absorption and emission, are highly dependent on pH.[7][8]

Quantitative Data Summary

The following table summarizes the key spectral properties of fluorescein, the fluorescent product of FDA hydrolysis.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~490-498 nm | pH dependent[8][9][10][11] |

| Emission Maximum (λem) | ~512-520 nm | pH dependent[8][9][10][11] |

| Molar Extinction Coefficient (ε) | ~70,000 - 92,300 M⁻¹cm⁻¹ | At ~490-500 nm in basic solution[12][13][14][15] |

| Fluorescence Quantum Yield (Φf) | 0.79 - 0.95 | In ethanol (B145695) or 0.1 M NaOH[5][16][17][18] |

Enzymatic Conversion of FDA to Fluorescein

The conversion of the non-fluorescent FDA to the highly fluorescent fluorescein is a critical process for its application as a viability stain. This reaction is catalyzed by intracellular esterases.

Conversion of FDA to fluorescein by intracellular esterases.

Experimental Protocols

Preparation of FDA Stock Solution

A common procedure for preparing a stock solution of Fluorescein Diacetate is as follows:

-

Materials : Fluorescein diacetate powder, acetone.

-

Procedure : Dissolve 5 mg of fluorescein diacetate in 1 ml of acetone.[3]

-

Storage : The FDA stock solution is light-sensitive and should be stored in the dark at 4°C.[3][4]

Measurement of Fluorescence Spectra

The following is a generalized protocol for measuring the fluorescence spectrum of fluorescein.

-

Instrumentation : A spectrofluorometer is required.[19] This instrument consists of an excitation source (e.g., xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.[19]

-

Sample Preparation : Prepare a dilute solution of fluorescein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a pH of 7.4). The absorbance of the sample at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[13][16]

-

To Measure the Emission Spectrum :

-

Set the excitation monochromator to the desired excitation wavelength (e.g., 490 nm).[20]

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm) using the emission monochromator.[21]

-

The detector will measure the fluorescence intensity at each emission wavelength, generating the emission spectrum.[19]

-

-

To Measure the Excitation Spectrum :

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (e.g., 515 nm).[20]

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) using the excitation monochromator.[21]

-

The resulting spectrum shows the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength.[19]

-

FDA Hydrolysis Assay for Microbial Activity

This protocol provides a general framework for assessing microbial activity using FDA hydrolysis.

-

Materials : Environmental sample (e.g., soil, water), 60 mM phosphate (B84403) buffer (pH 7.6), FDA stock solution (2000 µg/ml in acetone), chloroform/methanol (2:1 mixture).[2]

-

Procedure :

-

Quantification :

-

Centrifuge the sample to separate the phases.

-

Measure the absorbance of the supernatant at 490 nm using a spectrophotometer.[22]

-

The amount of fluorescein produced, which is proportional to the microbial activity, can be determined by comparing the absorbance to a standard curve of known fluorescein concentrations.[2]

-

Conclusion

Fluorescein diacetate serves as a powerful tool in life sciences research, primarily due to its straightforward enzymatic conversion to the highly fluorescent molecule, fluorescein. A thorough understanding of their respective spectral properties and the methodologies for their use is essential for leveraging their full potential in applications ranging from cell viability assays to the measurement of microbial activity. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 3. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 4. protocols.io [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fluorescein - Wikipedia [en.wikipedia.org]

- 9. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Fluorescein diacetate | CAS 596-09-8 | Cayman Chemical | Biomol.com [biomol.com]

- 12. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 13. omlc.org [omlc.org]

- 14. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 15. Fluorescein [wahoo.cns.umass.edu]

- 16. Fluorescein [omlc.org]

- 17. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 18. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. chemistry.montana.edu [chemistry.montana.edu]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Derivatization of Fluorescein Diacetate for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, derivatization, and application of fluorescein (B123965) diacetate (FDA) and its analogs, providing researchers and drug development professionals with detailed experimental protocols, quantitative data, and visualization of key biological processes.

Introduction

Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeant molecule that has become an indispensable tool in cell biology and drug discovery. Its utility lies in its elegant mechanism of action: upon diffusing into viable cells, intracellular esterases cleave the two acetate (B1210297) groups, releasing the highly fluorescent molecule fluorescein. This process, contingent on both enzymatic activity and membrane integrity, provides a robust and quantifiable measure of cell viability and metabolic function.[1][2] Beyond this primary application, the core fluorescein scaffold can be chemically modified to create a diverse palette of derivatives with tailored properties for specific applications, including enzyme sensing and targeted drug delivery.[3][4] This guide provides a comprehensive overview of the synthesis of FDA and its key derivatives, detailed experimental protocols, and a summary of their quantitative properties, aimed at equipping researchers with the knowledge to effectively synthesize and utilize these powerful molecular probes.

Synthesis of Fluorescein and Fluorescein Diacetate

The journey to synthesizing fluorescein diacetate begins with the creation of its parent molecule, fluorescein.

Synthesis of Fluorescein

Fluorescein is traditionally synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and resorcinol (B1680541) in the presence of a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid.[5]

Reaction Scheme:

Caption: Synthesis of Fluorescein.

Synthesis of Fluorescein Diacetate (FDA)

Fluorescein is subsequently converted to fluorescein diacetate through an esterification reaction. This is typically achieved by reacting fluorescein with acetic anhydride in the presence of a base catalyst like pyridine.[6]

Reaction Scheme:

Caption: Synthesis of Fluorescein Diacetate.

Key Derivatives of Fluorescein Diacetate and Their Synthesis

The versatility of the fluorescein scaffold allows for the synthesis of numerous derivatives with enhanced or novel functionalities.

Carboxyfluorescein Diacetate (CFDA)

5(6)-Carboxyfluorescein (B613776) diacetate is a derivative that contains a carboxylic acid group, which, after hydrolysis, provides an additional negative charge, leading to better retention of the fluorescent product within cells.[7]

Synthesis: The synthesis involves the reaction of 5(6)-carboxyfluorescein with acetic anhydride in pyridine.[6]

Halogenated Fluorescein Diacetates

Halogenation of the fluorescein core can significantly alter its photophysical properties, such as absorption and emission wavelengths and quantum yield. A common example is 2',7'-dichlorofluorescein (B58168) diacetate.

Synthesis: 2',7'-Dichlorofluorescein can be synthesized by reacting phthalic anhydride with 4-chlororesorcinol.[8] The diacetate derivative is then prepared by acetylation with acetic anhydride.

Fluorescein Diacetate-Drug Conjugates

A promising application in drug development is the conjugation of FDA to therapeutic agents. These conjugates can act as prodrugs, releasing the active drug and a fluorescent reporter upon cleavage by intracellular esterases. This allows for the simultaneous monitoring of drug delivery and release.

General Synthesis Strategy: A common approach involves linking the drug to the fluorescein diacetate molecule through an ester bond that is susceptible to cleavage by intracellular esterases. For drugs containing a hydroxyl group, this can be achieved by reacting the drug with a fluorescein derivative that has an activated carboxylic acid.

Quantitative Data of Fluorescein and Its Derivatives

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for fluorescein and some of its derivatives.

| Derivative | Abbreviation | Quantum Yield (Φf) | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |

| Fluorescein | - | 0.92 | 490 | 514 | 0.1 M NaOH |

| Fluorescein Diacetate | FDA | Non-fluorescent | ~494 (after hydrolysis) | ~521 (after hydrolysis) | Becomes fluorescent upon hydrolysis |

| 5(6)-Carboxyfluorescein Diacetate | 5(6)-CFDA | Non-fluorescent | 498 (after hydrolysis) | 517 (after hydrolysis) | Becomes fluorescent upon hydrolysis[9] |

| 2',7'-Dichlorofluorescein | DCF | - | 503 | 523 | - |

Experimental Protocols

Protocol 1: Synthesis of Fluorescein Diacetate

Materials:

-

Fluorescein

-

Acetic anhydride

-

Pyridine

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve fluorescein in pyridine.

-

Add acetic anhydride to the solution and reflux the mixture for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product and wash thoroughly with deionized water.

-

Recrystallize the product from ethanol to obtain pure fluorescein diacetate.

Protocol 2: Cell Viability Assay using Fluorescein Diacetate and Propidium (B1200493) Iodide

This protocol provides a method for the qualitative and quantitative assessment of cell viability.[4][10]

Materials:

-

Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well clear-bottom black plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the test compounds for the desired duration. Include appropriate controls.

-

Staining Solution Preparation: Prepare a fresh staining solution by diluting the FDA and PI stock solutions in PBS to a final concentration of 1 µg/mL each.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

-

Data Acquisition:

-

Fluorescence Microscopy (Qualitative): Observe the cells under a fluorescence microscope. Viable cells will fluoresce green, while dead cells will show red nuclear staining.

-

Plate Reader (Quantitative): Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~530 nm for fluorescein, and appropriate filters for propidium iodide.

-

Experimental Workflow Diagram:

Caption: General experimental workflow for the FDA cell viability assay.

Signaling Pathways and Logical Relationships

The fundamental principle underlying the use of FDA and its derivatives is the enzymatic activation by intracellular esterases. This process can be visualized as a simple signaling pathway.

FDA Activation Pathway:

Caption: Intracellular activation of Fluorescein Diacetate.

For drug-conjugate applications, the release of the drug is coupled to this esterase activity.

Drug-FDA Conjugate Activation Pathway:

Caption: Activation of a Drug-Fluorescein Diacetate conjugate.

Conclusion

Fluorescein diacetate and its derivatives are powerful and versatile tools for researchers in both academic and industrial settings. Their straightforward synthesis, coupled with a clear and robust mechanism of action, makes them ideal for a wide range of applications, from basic cell viability assays to sophisticated drug delivery systems. By understanding the underlying chemistry and having access to detailed experimental protocols, researchers can fully exploit the potential of these fluorescent probes to advance their scientific endeavors. The ability to tailor the fluorescein scaffold through chemical modification opens up exciting possibilities for the development of novel sensors and theranostics, further solidifying the importance of fluorescein diacetate and its derivatives in modern chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 7. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 8. DSpace [repository.kaust.edu.sa]

- 9. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]

- 10. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescein Diacetate: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) diacetate (FDA) is a non-fluorescent cell-permeant esterase substrate widely utilized for determining cell viability. Its application hinges on the enzymatic activity within viable cells, which hydrolyzes FDA into the highly fluorescent compound fluorescein. The integrity of the cell membrane is crucial for retaining the fluorescent product, making FDA a reliable indicator of both metabolic activity and membrane integrity.[1][2][3] This technical guide provides an in-depth overview of the solubility and stability of fluorescein diacetate in various common laboratory solvents, offering essential data and protocols for researchers in cell biology, drug discovery, and diagnostics.

Core Physicochemical Properties

Fluorescein diacetate is a white to off-white or yellow crystalline powder.[4] Upon hydrolysis of its acetate (B1210297) groups by intracellular esterases, it is converted to fluorescein, which exhibits strong green fluorescence with an excitation maximum around 490 nm and an emission maximum near 526 nm.[5]

Solubility of Fluorescein Diacetate

The solubility of fluorescein diacetate varies across different solvents. While it is sparingly soluble in aqueous solutions, it demonstrates good solubility in several organic solvents commonly used for preparing stock solutions. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Fluorescein Diacetate

| Solvent | Solubility | Molar Concentration (approx.) | Reference(s) |

| Acetone (B3395972) | 25 mg/mL | 60.04 mM | [4][6] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | - | [7] |

| Water | 0.1% (w/v) | 2.40 mM | [6] |

| Ethanol | 0.3% (w/v) | 7.20 mM | [6] |

Table 2: Qualitative Solubility of Fluorescein Diacetate

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [5][7] |

| Dichloromethane | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [6] |

Note: There are some conflicting reports regarding the solubility of FDA in water and DMSO, with some sources describing it as soluble.[4][5][7] The quantitative data presented here is based on available specific values. It is recommended to empirically determine the solubility for specific applications.

Stability of Fluorescein Diacetate Solutions

The stability of fluorescein diacetate solutions is a critical factor for obtaining reliable and reproducible results in cell viability assays.[8] The primary degradation pathway for FDA in solution is hydrolysis to fluorescein, which can occur both enzymatically and spontaneously.

Factors Influencing Stability:

-

Solvent and Water Content: The presence of water can lead to spontaneous hydrolysis of FDA.[8] Therefore, the use of anhydrous solvents for preparing stock solutions is highly recommended.

-

pH: The rate of hydrolysis is pH-dependent. Enzymatic hydrolysis by intracellular esterases is optimal at a physiological pH of around 7.4 to 7.6.[9][10][11] Non-enzymatic hydrolysis can be promoted by certain buffer components.[12]

-

Temperature: For long-term storage, FDA stock solutions should be kept at low temperatures, typically -20°C.[1][13][14][15][16]

-

Light Exposure: Fluorescein diacetate and its fluorescent product, fluorescein, are light-sensitive.[1][14][15] Solutions should be protected from light to prevent photobleaching and degradation.[1]

Table 3: Recommended Storage and Handling of Fluorescein Diacetate Stock Solutions

| Parameter | Recommendation | Reference(s) |

| Solvent | Anhydrous Acetone or DMSO | [1][16] |

| Concentration | 0.5 - 5 mg/mL | [1][16] |

| Storage Temperature | -20°C | [1][13][14][15][16] |

| Storage Duration | Up to 6 months (in acetone) | [14][17] |

| Light Conditions | Protected from light (e.g., amber vials, foil wrapping) | [1][14][15] |

| Handling | Prepare fresh working solutions from stock for each experiment. Avoid repeated freeze-thaw cycles. | [1][15] |

Experimental Protocols

Protocol 1: Preparation of Fluorescein Diacetate Stock Solution

This protocol describes the preparation of a 5 mg/mL stock solution of fluorescein diacetate in acetone.

Materials:

-

Fluorescein diacetate (powder)

-

Anhydrous acetone

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh out 5 mg of fluorescein diacetate powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add 1 mL of anhydrous acetone to the tube.

-

Vortex the tube until the fluorescein diacetate is completely dissolved.[18]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[13][18][19] This stock solution is reported to be stable for at least 3 months.[13]

Protocol 2: Cell Viability Assay using Fluorescein Diacetate and Propidium (B1200493) Iodide

This protocol provides a general method for assessing cell viability using a dual-staining method with fluorescein diacetate (for live cells) and propidium iodide (for dead cells).

Materials:

-

FDA stock solution (5 mg/mL in acetone)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Adherent or suspension cells to be assayed

-

Fluorescence microscope with appropriate filters (FITC for FDA, and a red filter for PI)

Procedure:

-

Preparation of Staining Solution:

-

Prepare a fresh working solution by diluting the FDA and PI stock solutions in PBS. A typical final concentration is 10 µg/mL for FDA and 50 µg/mL for PI.[19] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Protect the staining solution from light.

-

-

Cell Staining (Adherent Cells):

-

Wash the cells once with PBS to remove any residual serum esterases from the culture medium.[1]

-

Add a sufficient volume of the staining solution to cover the cell monolayer.

-

Incubate at room temperature or 37°C for 5-15 minutes in the dark.[1]

-

Gently remove the staining solution and wash the cells once with PBS.

-

Add fresh PBS or serum-free medium to the cells for imaging.

-

-

Cell Staining (Suspension Cells):

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cells in the staining solution.

-

Incubate under the same conditions as for adherent cells.

-

Centrifuge the stained cells and resuspend in fresh PBS or serum-free medium for analysis.

-

-

Fluorescence Microscopy:

-

Immediately observe the cells under a fluorescence microscope.

-

Viable cells will exhibit green fluorescence, indicating the presence of intracellular fluorescein.

-

Dead cells, with compromised membranes, will show red fluorescence in their nuclei due to the uptake of propidium iodide.

-

Troubleshooting:

-

High Background Fluorescence: This may be due to spontaneous hydrolysis of FDA or the presence of esterases in the serum of the culture medium. Ensure to wash cells with serum-free medium or PBS before staining and prepare fresh staining solutions.[1]

-

Weak Green Fluorescence: This could be due to low esterase activity in the cells, dye leakage, or photobleaching. Optimize incubation time and dye concentration, and minimize exposure to excitation light.[1] Fluorescein is known to leak from cells over time, so prompt analysis is recommended.[20]

Visualizations

Enzymatic Conversion of Fluorescein Diacetate

The following diagram illustrates the mechanism of action of fluorescein diacetate in a viable cell.

Caption: Intracellular conversion of FDA to fluorescent fluorescein.

Experimental Workflow for Cell Viability Assay

This diagram outlines the key steps in a typical cell viability assay using fluorescein diacetate.

Caption: Workflow for a typical FDA/PI cell viability assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adipogen.com [adipogen.com]

- 5. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 6. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]

- 7. toku-e.com [toku-e.com]

- 8. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. surgery.wisc.edu [surgery.wisc.edu]

- 14. protocols.io [protocols.io]

- 15. ibidi.com [ibidi.com]

- 16. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 17. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 18. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 19. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]

Fluorescein Diacetate: A Technical Guide to Cell Membrane Permeation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism by which fluorescein (B123965) diacetate (FDA) crosses the cell membrane, providing quantitative data, experimental protocols, and visual representations to support researchers in cell biology and drug development.

Core Mechanism: Passive Diffusion

Fluorescein diacetate, a non-fluorescent and non-polar molecule, traverses the cell membrane primarily through passive diffusion .[1][2][3] This transport mechanism is dictated by the physicochemical properties of FDA and the lipid bilayer of the cell membrane. As a lipophilic ("fat-loving") molecule, FDA readily dissolves in the lipid components of the membrane, allowing it to move from a region of higher concentration (the extracellular environment) to a region of lower concentration (the intracellular environment) without the need for cellular energy or specific transporter proteins.[3]

Once inside the cell, a critical transformation occurs. Intracellular esterases, ubiquitous enzymes within viable cells, hydrolyze the diacetate groups of the FDA molecule.[1][2][3][4][5][6][7][8][9] This enzymatic cleavage converts the non-polar FDA into the highly polar and fluorescent molecule, fluorescein.[1][2][3][5] The polar nature of fluorescein prevents it from readily diffusing back across the non-polar lipid membrane, effectively trapping it inside cells with intact membranes.[10][11] This intracellular accumulation of fluorescein is the basis for its widespread use as an indicator of cell viability.[1][2][4][9]

Quantitative Data Summary

To provide a more quantitative understanding of the factors governing the passive diffusion of fluorescein diacetate, the following table summarizes its key physicochemical properties.

| Property | Value | Significance for Membrane Transport | Source |

| Molecular Weight | 416.38 g/mol | Influences the rate of diffusion across the membrane. | [9][12][13] |

| Calculated XLogP3 | 3.6 | Indicates high lipophilicity, favoring partitioning into the lipid bilayer. | [14] |

| Polar Surface Area | 88.1 Ų | A relatively low polar surface area contributes to its ability to cross the non-polar membrane. | [14] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | The preference for non-polar solvents is consistent with its lipophilic character. | [5][9][13] |

Visualizing the Process

Fluorescein Diacetate Transport and Activation

The following diagram illustrates the passive diffusion of FDA across the cell membrane and its subsequent conversion to fluorescein.

Caption: Passive diffusion of FDA and its intracellular conversion.

Experimental Protocols

The following are detailed methodologies for assessing cell viability using fluorescein diacetate, a common application that relies on its membrane transport properties.

Protocol 1: Qualitative Assessment of Adherent Cell Viability by Fluorescence Microscopy

This protocol is suitable for a rapid, visual determination of cell viability in cultured adherent cells.[1][10][15][16]

Materials:

-

Fluorescein Diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone, stored at -20°C)

-

Propidium Iodide (PI) stock solution (optional, for counterstaining dead cells; e.g., 1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

-

Inverted fluorescence microscope with appropriate filter sets (e.g., FITC for FDA and Texas Red for PI)

Procedure:

-

Prepare Staining Solution: Freshly prepare a working staining solution by diluting the FDA stock solution in PBS or serum-free medium to a final concentration of 1-15 µg/mL. If using PI, add it to the same solution at a final concentration of 1-10 µg/mL. Protect the solution from light.

-

Cell Preparation: Aspirate the culture medium from the adherent cells.

-

Washing: Gently wash the cells once with PBS to remove any residual serum, which may contain esterases that could hydrolyze the FDA extracellularly.

-

Staining: Add a sufficient volume of the staining solution to cover the cell monolayer.

-

Incubation: Incubate the cells at room temperature or 37°C for 5-15 minutes in the dark. Optimal incubation time may vary depending on the cell type.

-

Washing: Gently aspirate the staining solution and wash the cells once with PBS.

-

Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will exhibit green fluorescence, while dead cells (if stained with PI) will show red nuclear fluorescence.

Protocol 2: Quantitative Assessment of Cell Viability by Flow Cytometry

This protocol allows for the quantification of viable and non-viable cells in a suspension.[2][17][18]

Materials:

-

Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone)

-

Propidium Iodide (PI) stock solution (optional)

-

Cell suspension (e.g., 1 x 10^6 cells/mL)

-

Flow cytometer with 488 nm excitation laser and appropriate emission filters (e.g., ~530 nm for fluorescein and >650 nm for PI)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS).

-

Staining: To 1 mL of the cell suspension, add FDA stock solution to a final concentration of approximately 2 µg/mL. If using PI, add it to the same suspension.

-

Incubation: Incubate the cell suspension for at least 5 minutes on ice and protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser. Collect green fluorescence from fluorescein in the appropriate channel (e.g., FL1) and, if applicable, red fluorescence from PI in another channel (e.g., FL3).

-

Data Interpretation: Live cells will be positive for fluorescein (green fluorescence) and negative for PI, while dead cells will be positive for PI (red fluorescence) and may have low to negative green fluorescence.

Experimental Workflow for FDA-Based Viability Assays

The following diagram outlines the general workflow for conducting a cell viability experiment using fluorescein diacetate.

Caption: General experimental workflow for FDA cell viability assays.

Conclusion

The transport of fluorescein diacetate across the cell membrane is a clear example of passive diffusion, driven by its lipophilic nature. This fundamental property, coupled with its intracellular conversion to the fluorescent and membrane-impermeable molecule fluorescein, makes FDA a robust and widely used tool for assessing cell viability. The provided protocols and diagrams offer a comprehensive guide for researchers and professionals in the fields of cell biology and drug development to effectively utilize this valuable probe in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. microscopist.co.uk [microscopist.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 9. toku-e.com [toku-e.com]

- 10. HPAP PANC-DB [hpap.pmacs.upenn.edu]

- 11. protocols.io [protocols.io]

- 12. Fluorescein diacetate (FDA) (CAS 596-09-8) | Abcam [abcam.com]

- 13. Fluorescein Diacetate [sigmaaldrich.com]

- 14. Fluorescein, diacetate | C24H16O7 | CID 65047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ibidi.com [ibidi.com]

- 16. thundersci.com [thundersci.com]

- 17. Estimation of cell survival by flow cytometric quantification of fluorescein diacetate/propidium iodide viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of fluorescein diacetate for flow cytometric determination of cell viability in orthopaedic research - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Fluorescein Diacetate (FDA) to Fluorescein: A Technical Guide for Assessing Cell Viability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of fluorescein (B123965) diacetate (FDA) to fluorescein within viable cells, a fundamental process leveraged for assessing cell health and viability. This document details the core principles, experimental protocols, and data interpretation, offering a robust resource for researchers in cell biology, drug discovery, and toxicology.

Core Principle: A Two-Step Process Reliant on Cellular Integrity

The assessment of cell viability using FDA is predicated on a straightforward yet elegant two-step mechanism that hinges on two key indicators of cellular health: enzymatic activity and membrane integrity.[1]

-

Passive Diffusion: FDA, a non-fluorescent and cell-permeant molecule, readily crosses the plasma membrane of both living and dead cells.[1][2] Its hydrophobic nature allows it to diffuse freely into the intracellular environment.[3]

-

Enzymatic Hydrolysis: Once inside a viable cell, ubiquitous intracellular esterases, such as lipases and proteases, hydrolyze the diacetate groups of the FDA molecule.[1][4][5] This enzymatic cleavage yields fluorescein, a highly fluorescent molecule.[2]

The subsequent retention of fluorescein within the cell is the critical determinant of viability. A healthy, intact plasma membrane prevents the polar fluorescein from leaking out, leading to its accumulation and the emission of a strong green fluorescence.[1][2] Conversely, non-viable cells with compromised membranes cannot retain the fluorescein, and cells with inactive esterases cannot produce it, resulting in a lack of fluorescence.[1]

The Enzymatic Machinery: Non-Specific Esterases

The conversion of FDA to fluorescein is not mediated by a single, specific enzyme but rather by a broad class of non-specific esterases present in the cytoplasm of most cell types.[1][6] These enzymes play various roles in cellular metabolism, and their collective activity serves as a reliable indicator of a metabolically active state. While the assay is considered non-specific to a particular esterase, this broad reactivity is advantageous for its wide applicability across different cell lines and types.[4]

Quantitative Data Summary

The efficiency and kinetics of the FDA to fluorescein conversion can be influenced by several factors, including cell type, enzyme concentration, and substrate availability. Below are tables summarizing key quantitative parameters relevant to this process.

| Parameter | Value | Cell Type/Condition | Reference |

| FDA Hydrolysis Kinetics | |||

| Reaction Order | First-order | Saccharomyces cerevisiae cell extracts | [7] |

| Rate Constant (K) | 0.33 s⁻¹ | Saccharomyces cerevisiae cell extracts (40°C) | [7][8] |

| cFDA Hydrolysis Kinetics | |||

| Michaelis-Menten Kinetics | Apparent Vmax: 12.3 nmol·min⁻¹·mg protein⁻¹ | Saccharomyces cerevisiae cell extracts (40°C) | [7][8] |

| Apparent Km: 0.29 mM | Saccharomyces cerevisiae cell extracts (40°C) | [7][8] | |

| Fluorescence Properties | |||

| Excitation Wavelength | ~488 nm | Fluorescein | [1] |

| Emission Wavelength | ~530 nm | Fluorescein | [1] |

Table 1: Kinetic and Spectroscopic Data for FDA and cFDA Hydrolysis.

| Parameter | Recommended Concentration/Time | Notes | Reference |

| FDA Stock Solution | 5 mg/mL in acetone | Store at -20°C, protected from light. | [9][10] |

| FDA Working Solution | 1 µg/mL (final concentration) | Dilute fresh from stock solution in PBS or serum-free medium. | [1] |

| Incubation Time | 5 - 30 minutes | Optimal time may vary depending on cell type and should be determined empirically. | [1][9] |

| Incubation Temperature | Room temperature or 37°C | 37°C may increase enzymatic activity but also potential for dye leakage. | [1] |

Table 2: Typical Reagent Concentrations and Incubation Parameters for FDA Viability Assays.

Experimental Protocols

Detailed methodologies for performing FDA viability assays are provided below for both qualitative microscopic assessment and quantitative plate reader analysis.

Protocol 1: Qualitative Assessment of Cell Viability by Fluorescence Microscopy